3-(4-benzylpiperidine-1-carbonyl)-7-methyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one
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Overview
Description
3-(4-benzylpiperidine-1-carbonyl)-7-methyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one is a complex heterocyclic compound that features a piperidine ring, a pyrimidothiazine core, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-benzylpiperidine-1-carbonyl)-7-methyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine derivative, followed by the formation of the pyrimidothiazine core through cyclization reactions. Key reagents often include benzyl chloride, piperidine, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The scalability of the synthesis is crucial for its potential application in pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions
3-(4-benzylpiperidine-1-carbonyl)-7-methyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .
Scientific Research Applications
3-(4-benzylpiperidine-1-carbonyl)-7-methyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-benzylpiperidine-1-carbonyl)-7-methyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and molecular docking are essential to understand its precise mechanism .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-benzylpiperidine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one
- 2H-Benzo[b][1,4]thiazin-3(4H)-one derivatives
Uniqueness
Compared to similar compounds, 3-(4-benzylpiperidine-1-carbonyl)-7-methyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one stands out due to its unique structural features, which may confer distinct biological activities and chemical reactivity. Its combination of a piperidine ring and a pyrimidothiazine core is particularly noteworthy .
Properties
IUPAC Name |
3-(4-benzylpiperidine-1-carbonyl)-7-methyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-15-12-22-21-24(19(15)25)13-18(14-27-21)20(26)23-9-7-17(8-10-23)11-16-5-3-2-4-6-16/h2-6,12,17-18H,7-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKFJGRSYQHQOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)CC(CS2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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